molecular formula C20H16ClFN4O2S B2534563 N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251630-09-7

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2534563
CAS No.: 1251630-09-7
M. Wt: 430.88
InChI Key: GYTGJCWUVGMNQT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C beta (PKCβ), a key enzyme in the diacylglycerol (DAG) signaling pathway. This compound is a valuable pharmacological tool for elucidating the specific roles of the PKCβ isoform in cellular processes . Its high selectivity allows researchers to dissect PKCβ-mediated signaling from that of other PKC isoforms, which is critical for understanding its distinct functions. Research applications primarily focus on oncology, as PKCβ has been implicated in tumor cell proliferation, angiogenesis, and survival pathways in certain cancers . Furthermore, this inhibitor is utilized in neuroscience and cardiovascular research to investigate the role of PKCβ in diabetic complications, including neuropathy and retinopathy, as well as in vascular permeability and inflammation models. By providing a specific means to inhibit PKCβ, this compound enables the exploration of novel therapeutic targets and the validation of PKCβ as a critical node in disease pathogenesis.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-19(6-3-11-25(14)20)29(27,28)26(18-5-2-4-17(22)12-18)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTGJCWUVGMNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as promising antimalarial agents. A notable research effort involved the synthesis of a virtual library of compounds that included N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. These compounds were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.

  • In Vitro Evaluation : Among the synthesized compounds, several demonstrated potent antimalarial activity with IC50 values in the low micromolar range. For instance, derivatives such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed an IC50 of 2.24 μM, indicating strong potential for further development as therapeutic agents against malaria .

Antifungal Properties

The compound also shows promise in antifungal applications. Research has focused on the synthesis of novel derivatives that incorporate triazole and sulfonamide functionalities. These derivatives have been tested against various fungal strains.

  • Efficacy Against Candida : A study demonstrated that certain derivatives exhibited greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This suggests that this compound could be a valuable addition to antifungal therapies.

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. The incorporation of various substituents on the triazole and pyridine rings has been shown to influence both potency and selectivity.

  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict binding affinities to target enzymes involved in malaria and fungal infections. This approach aids in identifying key structural features that enhance biological activity .

Broader Pharmacological Applications

Beyond antimalarial and antifungal activities, compounds similar to this compound have been investigated for other pharmacological properties:

  • Antibacterial Activity : Sulfonamides are known for their antibacterial properties. Research into related compounds has shown effectiveness against various bacterial strains.
  • Antiviral and Anticancer Activity : Some derivatives exhibit antiviral properties and have been studied for their potential anticancer effects through inhibition of specific enzymes involved in tumor growth .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of their functions . This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Key Observations:

Sulfonamide Position: Position 8 (target compound) vs. Position 8 may enhance interactions with hydrophobic pockets in biological targets . Compound 8i (position 6) exhibits a lower molecular weight (431.0 vs. ~435–440) and distinct electronic properties due to proximity to the pyridine nitrogen .

3,5-Difluorophenyl (8a) increases electronegativity but may reduce binding affinity due to excessive polarity .

Methyl Group at Position 3 :

  • The 3-methyl group (target, 8i, ) enhances metabolic stability by blocking oxidative degradation pathways, a feature absent in 8a .

Biological Activity

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological significance, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₅ClF₃N₄O₂S
  • Molecular Weight : 422.85 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 626.4ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound's structure allows it to inhibit fungal enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have shown that compounds with a triazole core can effectively combat various fungal pathogens.

Antibacterial Properties

The sulfonamide group in the compound enhances its antibacterial activity. It is believed to work by inhibiting bacterial folate synthesis, which is essential for nucleic acid synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics.

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives suggest that they can inhibit tumor growth by interfering with specific cellular pathways. The compound has shown promise in preclinical studies targeting various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications to the triazole ring and sulfonamide group significantly affect its biological activity:

ModificationEffect on Activity
Substitution at the 4-position of the triazole ringEnhances antifungal potency
Variation in the phenyl groupsAlters antibacterial spectrum
Changes in sulfonamide groupImpacts cytotoxicity against cancer cells

Study 1: Antifungal Evaluation

A study published in MDPI demonstrated that triazole derivatives exhibited broad-spectrum antifungal activity against strains such as Candida albicans and Aspergillus niger. The specific compound was evaluated alongside other triazoles and showed comparable efficacy with lower toxicity profiles .

Study 2: Antibacterial Assessment

In a comparative analysis of various sulfonamide derivatives, this compound was found to have significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new antibiotic agent .

Study 3: Anticancer Activity

Research conducted on several cancer cell lines indicated that this compound could induce apoptosis in malignant cells through the activation of caspase pathways. The findings suggest a promising role for this triazole derivative in cancer therapy .

Q & A

Q. What are the standard synthetic routes for synthesizing this sulfonamide derivative, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential steps:

  • Sulfonamide formation: Reacting a pyridine precursor with chlorosulfonic acid to introduce the sulfonamide group.
  • Triazole cyclization: Using a [1,2,4]triazole-forming agent (e.g., hydrazine derivatives) under reflux conditions in polar aprotic solvents like DMF .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer: Key techniques include:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 3-fluorophenyl integration ratios) and triazole ring formation. NOESY can resolve spatial proximity of methyl groups .
  • X-ray crystallography: For unambiguous confirmation of regioselectivity in the triazolo-pyridine scaffold .
  • High-resolution mass spectrometry (HRMS): To verify molecular formula (e.g., C₂₁H₁₇ClFN₅O₂S) .

Q. How can researchers confirm the regioselectivity of triazolo-pyridine ring formation?

Methodological Answer:

  • Isotopic labeling: Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization .
  • Competitive reaction studies: Compare yields under varying temperatures and catalysts (e.g., Cu(I) vs. Pd(0)) to identify regiochemical preferences .

Advanced Research Questions

Q. How can computational chemistry tools optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction path search: Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for triazole cyclization .
  • Solvent optimization: Use COSMO-RS simulations to predict solvent effects on reaction kinetics and yields .
  • Machine learning: Train models on existing triazolo-pyridine synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay replication: Repeat experiments with standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Orthogonal assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability, serum content) .

Q. How do substituents influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:

  • Structure-activity relationship (SAR): Synthesize analogs with varying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare logP (HPLC-measured), solubility, and target binding (Table 1) .
  • Molecular dynamics (MD) simulations: Model interactions between the sulfonamide group and hydrophobic enzyme pockets to rationalize potency differences .

Q. Table 1: Substituent Effects on Key Properties

SubstituentlogP (Experimental)Solubility (µM)IC₅₀ (Target X)
4-Chlorophenyl3.2 ± 0.112.545 nM
4-Fluorophenyl2.8 ± 0.118.762 nM
3-Trifluoromethylphenyl3.5 ± 0.28.928 nM

Q. What experimental design principles minimize variability in scale-up synthesis?

Methodological Answer:

  • Factorial design: Use a 2³ factorial matrix to test temperature, catalyst loading, and solvent ratio effects on yield .
  • Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progression and detect intermediates .
  • Quality-by-design (QbD): Define critical quality attributes (CQAs) for the API (e.g., particle size, polymorphic form) .

Q. How can researchers leverage this compound’s scaffold for novel drug discovery?

Methodological Answer:

  • Scaffold hopping: Replace the triazolo-pyridine core with imidazo[1,2-a]pyrimidine or pyrazolo[3,4-d]pyrimidine to explore new bioactivity .
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester-linked morpholino) to enhance solubility and bioavailability .

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